Benzyl[1-(thiophen-2-yl)pentyl]amine
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Overview
Description
Benzyl[1-(thiophen-2-yl)pentyl]amine is an organic compound that features a thiophene ring, a benzyl group, and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[1-(thiophen-2-yl)pentyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl[1-(thiophen-2-yl)pentyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
Benzyl[1-(thiophen-2-yl)pentyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl[1-(thiophen-2-yl)pentyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl[1-(thiophen-2-yl)pentyl]amine: Unique due to its specific combination of a thiophene ring, benzyl group, and pentan-1-amine chain.
N-benzyl-1-thiophen-2-ylpentan-3-one: Similar structure but with a ketone group, exhibiting different chemical and biological properties.
N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains a biphenyl group, used in optoelectronic devices.
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-1-thiophen-2-ylpentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NS/c1-2-3-10-15(16-11-7-12-18-16)17-13-14-8-5-4-6-9-14/h4-9,11-12,15,17H,2-3,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVZCXVHKKRSBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CS1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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